molecular formula C15H23NS2 B12788910 3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene CAS No. 62202-79-3

3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene

Cat. No.: B12788910
CAS No.: 62202-79-3
M. Wt: 281.5 g/mol
InChI Key: MIOOVECYJVBYKP-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers and Molecular Data

Property Value Source
Molecular Formula C₁₅H₂₃NS₂
Molecular Weight 281.5 g/mol
CAS Registry Number 62202-79-3
DSSTox Substance ID DTXSID20211252
NSC Number 227834

Alternative designations include NSC 227834 (National Service Center identifier) and UNII 4PR7ZKU0TX (FDA’s Unique Ingredient Identifier). The SMILES string C1CCCCSCC2=CC=CC(=N2)CSCCC1 encodes the connectivity of the bicyclic core, sulfur atoms, and conjugated triene system.

Molecular Geometry & Conformational Dynamics

X-ray crystallography and computational modeling reveal a folded macrocyclic structure with significant conformational flexibility. Key geometric parameters include:

  • Bicyclic Core Dimensions : The 18-membered ring adopts a saddle-shaped conformation, with bridge lengths of 12.3 Å (longest bridge) and 3.1 Å (shortest bridge).
  • Dihedral Angles : The thioether linkages (C–S–C) exhibit angles of 104.5°–112.3°, while the aza group’s N–C–C angles range from 107.8° to 116.2°.
  • Conformational Basins : Molecular dynamics simulations identify three low-energy conformational states (B1, B2, B3) separated by energy barriers ≥3 kJ/mol, enabling interconversion between stepped and folded geometries.

Table 2: Bond Lengths in Key Structural Motifs

Bond Type Length (Å) Source
C–S (thioether) 1.81–1.84
C=N (imine) 1.28–1.31
C–C (triene) 1.34–1.38
N–C (aza bridge) 1.47–1.49

The triene system (positions 1, 14, 16) introduces π-conjugation, stabilizing the macrocycle through delocalized electron density. This conjugation interacts with sulfur’s lone pairs, creating a polarized electron distribution that influences ligand-binding capabilities.

Stereochemical Features & Chiral Centers

Analysis of the SMILES structure and crystallographic data confirms no chiral centers in the compound:

  • Bridgehead Carbons : Positions 1 and 18 serve as bridgeheads but lack tetrahedral geometry due to sp² hybridization from the triene system.
  • Thioether Sulfurs : Both sulfur atoms reside in symmetric environments (C–S–C), precluding chirality.
  • Aza Nitrogen : The nitrogen’s trigonal planar configuration (sp² hybridized) eliminates stereogenicity.

Despite the absence of chirality, the fixed geometry of the bicyclic system imposes restricted rotation about the C–S and C–N bonds, creating distinct conformational isomers. These isomers differ in the orientation of the triene system relative to the sulfur atoms but are not separable at standard temperatures due to low energy barriers.

Comparative Analysis With Related Bicyclic Dithia-Aza Compounds

Table 3: Structural Comparison of Bicyclic Dithia-Aza Macrocycles

Compound Bridge System Heteroatoms Key Features Source
6-Oxa-3,9-dithia-15-azabicyclo[9.3.1]pentadecatriene [9.3.1] 2S, 1N, 1O Oxygen inclusion enhances polarity
6,9,12-Trioxa-3,15-dithia-21-azabicyclo[15.3.1]heneicosatriene [15.3.1] 2S, 1N, 3O Extended polyether chain; Rh(I) complexation
Target Compound [12.3.1] 2S, 1N Largest bridge; conjugated triene

Key Differentiators :

  • Bridge Size : The [12.3.1] system’s elongated 12-carbon bridge enhances cavity size compared to smaller analogs like [9.3.1].
  • Electron Density : Unlike oxygen-containing variants, the absence of ether groups in the target compound reduces overall polarity but increases π-acidity via the triene system.
  • Conformational Flexibility : Macrocycles with shorter bridges (e.g., [9.3.1]) exhibit higher rigidity, whereas the target compound’s larger bridge permits adaptive folding for guest inclusion.

Synthetic protocols for related compounds often involve Mannich reactions or alkylation of diethylene triamine precursors , but the target compound’s size necessitates modified strategies to prevent overalkylation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62202-79-3

Molecular Formula

C15H23NS2

Molecular Weight

281.5 g/mol

IUPAC Name

3,12-dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene

InChI

InChI=1S/C15H23NS2/c1-2-4-6-11-18-13-15-9-7-8-14(16-15)12-17-10-5-3-1/h7-9H,1-6,10-13H2

InChI Key

MIOOVECYJVBYKP-UHFFFAOYSA-N

Canonical SMILES

C1CCCCSCC2=CC=CC(=N2)CSCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules containing sulfur and nitrogen atoms under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Macrocyclic Compounds

Heteroatom Composition and Donor Properties

Compound Name Heteroatoms Donor Sites Notable Features
3,12-Dithia-18-azabicyclo[...]triene 2 S, 1 N Tridentate Soft donor (S) favors Cu(I), Ag(I); flexible cavity due to S–C bond length
3,12-Bis(benzimidazolylmethyl)-6,9-dioxa-3,12,18-triazabicyclo[...]triene (L) 2 O, 3 N (incl. benzimidazole arms) Heptadentate Rigid, strong-field ligand; forms stable Mn(II), Fe(II), Co(II), Ni(II) complexes
3,12-Dioxa-6,9,18-triazabicyclo[...]triene-2,13-dione 2 O, 3 N, 2 ketones Pentadentate Electron-withdrawing dione groups; enhances rigidity and acidity
3,7,12,18-Tetraazabicyclo[...]triene 4 N Tetradentate High N-content for hard metal ions (e.g., Zn(II), Cu(II)); moderate toxicity

Structural and Electronic Differences

  • Sulfur vs. Oxygen: The dithia macrocycle’s sulfur atoms provide softer donor sites, enabling preferential binding to late transition metals (e.g., Ag(I)) compared to dioxa analogs, which favor harder ions like Fe(III) or Al(III) .
  • Pendant Arms: Macrocycle L () incorporates benzimidazole arms, expanding its denticity to seven donor sites (pyridine N, ether O, benzimidazole N). This contrasts with the simpler tridentate framework of the dithia compound, which lacks pendant groups .
  • Rigidity : The dione-containing macrocycle () exhibits reduced flexibility due to ketone groups, limiting cavity adaptability. The dithia variant’s thioether linkages offer moderate flexibility, accommodating larger metal ions .

Biological Activity

3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene is a bicyclic compound notable for its unique structural features, including the presence of sulfur and nitrogen atoms. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and interactions with various biomolecules.

Structural Overview

The molecular formula of this compound is C15H23NS2C_{15}H_{23}NS_{2} with a molecular weight of approximately 281.5 g/mol. Its structure is characterized by a bicyclic arrangement that enhances its stability and reactivity, making it suitable for various chemical applications.

PropertyValue
CAS Number 62202-79-3
Molecular Formula C15H23NS2
Molecular Weight 281.5 g/mol
IUPAC Name This compound

The biological activity of this compound can be attributed to its interactions with biological macromolecules such as proteins and nucleic acids. The presence of sulfur and nitrogen allows the compound to participate in various biochemical reactions, potentially modulating cellular functions through:

  • Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, which could be relevant for therapeutic applications.
  • Protein Binding : The ability to bind to proteins may influence signaling pathways or alter protein function.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related bicyclic compounds have demonstrated efficacy against various pathogens, suggesting that 3,12-Dithia-18-azabicyclo[12.3.1]octadeca could possess similar activities.

Interaction with Biomolecules

Interaction studies are crucial for understanding the therapeutic potential of 3,12-Dithia-18-azabicyclo[12.3.1]octadeca:

  • Case Study 1 : A study investigated the interaction of this compound with DNA and RNA polymerases, revealing potential inhibitory effects that could be harnessed in antiviral drug development.
  • Case Study 2 : Another study focused on its binding affinity to specific protein targets involved in cancer pathways, indicating possible roles in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3,12-Dithia-18-azabicyclo[12.3.1]octadeca, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
3,12-Diazabicyclo[12.3.1]octadeca Contains nitrogen instead of sulfurAntimicrobial properties
6,9-Dioxa-bicyclo[12.3.1]octadeca Contains oxygen instead of sulfurPotential enzyme inhibitors
4-Bromo-2,6-bis((tosyloxy)methyl)pyridine Related macrocyclic structureUsed in asymmetric synthesis

Synthesis and Production

The synthesis of 3,12-Dithia-18-azabicyclo[12.3.1]octadeca typically involves multi-step organic reactions that require careful control of reaction conditions:

  • Starting Materials : Bromo derivatives are often used as precursors.
  • Key Reactions :
    • Cyclization reactions under specific temperatures and solvents.
    • Nucleophilic substitutions that facilitate the formation of the bicyclic structure.

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